molecular formula C21H18N8 B2617570 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415469-42-8

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile

Cat. No.: B2617570
CAS No.: 2415469-42-8
M. Wt: 382.431
InChI Key: QJFZHZLEOUAPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile is a complex organic compound that features a quinoline core substituted with a pyrazolylpyridazine moiety and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the condensation of quinoline derivatives with pyrazolylpyridazine intermediates. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrazolylpyridazine rings .

Scientific Research Applications

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile is unique due to its specific combination of quinoline, pyrazolylpyridazine, and piperazine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8/c22-15-16-14-21(24-18-5-2-1-4-17(16)18)28-12-10-27(11-13-28)19-6-7-20(26-25-19)29-9-3-8-23-29/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZHZLEOUAPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5C(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.